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molecular formula C12H18 B7771765 1,5,9-CYCLODODECATRIENE CAS No. 4736-48-5

1,5,9-CYCLODODECATRIENE

Cat. No. B7771765
M. Wt: 162.27 g/mol
InChI Key: ZOLLIQAKMYWTBR-MOLCZBCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04144259

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4]>C1C=CC=CC=1>[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1.[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1

Inputs

Step One
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
20.65 g
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
19.23 g
Type
reactant
Smiles
C=CC=C
Step Four
Name
Quantity
29.67 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
were magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
capped
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The bottle was heated in an oil bath as the contents
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was gradually increased
CUSTOM
Type
CUSTOM
Details
to indicate that no significant reaction
TEMPERATURE
Type
TEMPERATURE
Details
After heating for about 30 more minutes the temperature
CUSTOM
Type
CUSTOM
Details
was about 118° C.
WAIT
Type
WAIT
Details
After one hour at this temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
to set at room temperature over the weekend
ADDITION
Type
ADDITION
Details
After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
was then reheated to 120° C
CUSTOM
Type
CUSTOM
Details
at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then again cooled
TEMPERATURE
Type
TEMPERATURE
Details
After heating this mixture for about two more hours at 120° C. the pressure
ADDITION
Type
ADDITION
Details
dropped to about 38 psig
CUSTOM
Type
CUSTOM
Details
The reaction was then terminated although the solution
CUSTOM
Type
CUSTOM
Details
to destroy the catalyst
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
Name
Type
product
Smiles
C1=CCCC=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04144259

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four
Name
1,5-cyclooctadiene
Name
1,5,9-cyclododecatriene

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4]>C1C=CC=CC=1>[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1.[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1

Inputs

Step One
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
20.65 g
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
19.23 g
Type
reactant
Smiles
C=CC=C
Step Four
Name
Quantity
29.67 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
were magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
capped
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The bottle was heated in an oil bath as the contents
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was gradually increased
CUSTOM
Type
CUSTOM
Details
to indicate that no significant reaction
TEMPERATURE
Type
TEMPERATURE
Details
After heating for about 30 more minutes the temperature
CUSTOM
Type
CUSTOM
Details
was about 118° C.
WAIT
Type
WAIT
Details
After one hour at this temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
to set at room temperature over the weekend
ADDITION
Type
ADDITION
Details
After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
was then reheated to 120° C
CUSTOM
Type
CUSTOM
Details
at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then again cooled
TEMPERATURE
Type
TEMPERATURE
Details
After heating this mixture for about two more hours at 120° C. the pressure
ADDITION
Type
ADDITION
Details
dropped to about 38 psig
CUSTOM
Type
CUSTOM
Details
The reaction was then terminated although the solution
CUSTOM
Type
CUSTOM
Details
to destroy the catalyst
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
1,5-cyclooctadiene
Type
product
Smiles
C1=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
Name
1,5,9-cyclododecatriene
Type
product
Smiles
C1=CCCC=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04144259

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4]>C1C=CC=CC=1>[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1.[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1

Inputs

Step One
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
20.65 g
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
19.23 g
Type
reactant
Smiles
C=CC=C
Step Four
Name
Quantity
29.67 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
were magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
capped
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The bottle was heated in an oil bath as the contents
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was gradually increased
CUSTOM
Type
CUSTOM
Details
to indicate that no significant reaction
TEMPERATURE
Type
TEMPERATURE
Details
After heating for about 30 more minutes the temperature
CUSTOM
Type
CUSTOM
Details
was about 118° C.
WAIT
Type
WAIT
Details
After one hour at this temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
to set at room temperature over the weekend
ADDITION
Type
ADDITION
Details
After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
was then reheated to 120° C
CUSTOM
Type
CUSTOM
Details
at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then again cooled
TEMPERATURE
Type
TEMPERATURE
Details
After heating this mixture for about two more hours at 120° C. the pressure
ADDITION
Type
ADDITION
Details
dropped to about 38 psig
CUSTOM
Type
CUSTOM
Details
The reaction was then terminated although the solution
CUSTOM
Type
CUSTOM
Details
to destroy the catalyst
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
Name
Type
product
Smiles
C1=CCCC=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04144259

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four
Name
1,5-cyclooctadiene
Name
1,5,9-cyclododecatriene

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4]>C1C=CC=CC=1>[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1.[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1

Inputs

Step One
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
20.65 g
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
19.23 g
Type
reactant
Smiles
C=CC=C
Step Four
Name
Quantity
29.67 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
were magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
capped
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The bottle was heated in an oil bath as the contents
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was gradually increased
CUSTOM
Type
CUSTOM
Details
to indicate that no significant reaction
TEMPERATURE
Type
TEMPERATURE
Details
After heating for about 30 more minutes the temperature
CUSTOM
Type
CUSTOM
Details
was about 118° C.
WAIT
Type
WAIT
Details
After one hour at this temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
to set at room temperature over the weekend
ADDITION
Type
ADDITION
Details
After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
was then reheated to 120° C
CUSTOM
Type
CUSTOM
Details
at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then again cooled
TEMPERATURE
Type
TEMPERATURE
Details
After heating this mixture for about two more hours at 120° C. the pressure
ADDITION
Type
ADDITION
Details
dropped to about 38 psig
CUSTOM
Type
CUSTOM
Details
The reaction was then terminated although the solution
CUSTOM
Type
CUSTOM
Details
to destroy the catalyst
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
1,5-cyclooctadiene
Type
product
Smiles
C1=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
Name
1,5,9-cyclododecatriene
Type
product
Smiles
C1=CCCC=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04144259

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four
Name
1,5-cyclooctadiene
Name
1,5,9-cyclododecatriene

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4]>C1C=CC=CC=1>[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1.[CH:2]1[CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=[CH:2][CH2:1][CH2:4][CH:3]=1

Inputs

Step One
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
20.65 g
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
19.23 g
Type
reactant
Smiles
C=CC=C
Step Four
Name
Quantity
29.67 g
Type
reactant
Smiles
C=CC=C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
were magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
capped
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The bottle was heated in an oil bath as the contents
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was gradually increased
CUSTOM
Type
CUSTOM
Details
to indicate that no significant reaction
TEMPERATURE
Type
TEMPERATURE
Details
After heating for about 30 more minutes the temperature
CUSTOM
Type
CUSTOM
Details
was about 118° C.
WAIT
Type
WAIT
Details
After one hour at this temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
to set at room temperature over the weekend
ADDITION
Type
ADDITION
Details
After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
was then reheated to 120° C
CUSTOM
Type
CUSTOM
Details
at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then again cooled
TEMPERATURE
Type
TEMPERATURE
Details
After heating this mixture for about two more hours at 120° C. the pressure
ADDITION
Type
ADDITION
Details
dropped to about 38 psig
CUSTOM
Type
CUSTOM
Details
The reaction was then terminated although the solution
CUSTOM
Type
CUSTOM
Details
to destroy the catalyst
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
1,5-cyclooctadiene
Type
product
Smiles
C1=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
Name
1,5,9-cyclododecatriene
Type
product
Smiles
C1=CCCC=CCCC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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